molecular formula C18H22N2O5S B11554107 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide

Cat. No.: B11554107
M. Wt: 378.4 g/mol
InChI Key: IJSNMEFJPZSGSC-UHFFFAOYSA-N
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Description

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonamide group attached to a dimethoxyphenyl ring, which is further connected to a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2,4-Dimethoxyphenylamine: This can be achieved by the reduction of 2,4-dimethoxy nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The 2,4-dimethoxyphenylamine is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form 2,4-dimethoxyphenylbenzenesulfonamide.

    Acetylation: Finally, the sulfonamide is acetylated using dimethylacetamide in the presence of a catalyst such as acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxyphenyl)benzenesulfonamide
  • N-(2,5-Dimethoxyphenyl)benzenesulfonamide
  • N-(2,4-Dimethylphenyl)benzenesulfonamide

Uniqueness

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N,N-dimethylacetamide

InChI

InChI=1S/C18H22N2O5S/c1-19(2)18(21)13-20(26(22,23)15-8-6-5-7-9-15)16-11-10-14(24-3)12-17(16)25-4/h5-12H,13H2,1-4H3

InChI Key

IJSNMEFJPZSGSC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C1=C(C=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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